molecular formula C15H13NO B187218 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 169192-55-6

6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B187218
CAS RN: 169192-55-6
M. Wt: 223.27 g/mol
InChI Key: PKOYOHBPSGHGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one can modulate the expression of various genes involved in inflammation and cancer. It has also been reported to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also exhibits anti-inflammatory and anti-cancer activities, making it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are numerous future directions for the research on 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its use in drug development for the treatment of inflammatory and cancerous conditions. Another direction is the optimization of its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as organic solar cells.

Scientific Research Applications

The potential applications of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in scientific research are numerous. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in organic solar cells.

properties

CAS RN

169192-55-6

Product Name

6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-pyridin-4-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H13NO/c17-15-3-1-2-13-10-12(4-5-14(13)15)11-6-8-16-9-7-11/h4-10H,1-3H2

InChI Key

PKOYOHBPSGHGFC-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1

synonyms

6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-6-trifluoromethylsulfonyloxy-1(2H)-naphthalenone (4.41 g, 15.0 mmol) was dissolved in 40 ml of N,N-dimethylformamide in an argon atmosphere, and 6.77 g (18.4 mmol) of 4-pyridyltributyltin, 1.90 g (45.0 mmol) of lithium chloride and 0.53 g (0.75 mmol) of bistriphenylphosphinepalladium chloride were added to the solution. The mixture was stirred at 120° C. for 4 hours. The reaction product was cooled to room temperature, and ethyl acetate and a 2M-ammonium fluoride aqueous solution were added thereto, followed by stirring the mixture at room temperature overnight. The precipitate was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the residue was purified by silica-gel column chromatography (eluent: a mixture of 30% ethyl acetate and hexane) to obtain 2.32 g of the above-mentioned compound (yield 69%).
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4.41 g
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6.77 g
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1.9 g
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0.53 g
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40 mL
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